molecular formula C11H12ClN3O B571812 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1353637-44-1

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B571812
CAS No.: 1353637-44-1
M. Wt: 237.687
InChI Key: OUIMHYFRCMWCEA-UHFFFAOYSA-N
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Description

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a chloro substituent at the 6-position and a tetrahydro-2H-pyran-2-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure selective chlorination at the 6-position.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the alkylation of the nitrogen atom at the 1-position of the pyrazolo[4,3-c]pyridine core. The reaction can be carried out using tetrahydro-2H-pyran-2-yl halides in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group, leading to the formation of corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially converting it to dihydropyrazolo derivatives.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Dihydropyrazolo derivatives.

    Substitution: Various substituted pyrazolo[4,3-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit activity against certain types of cancer cells and infectious agents.

Industry

In the industrial sector, this compound is explored for its use in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of pesticides or as components in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydro-2H-pyran-2-yl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its biological activity and chemical reactivity.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: Lacks the chloro substituent, which can influence its interaction with molecular targets.

Uniqueness

6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both the chloro and tetrahydro-2H-pyran-2-yl groups. This combination enhances its versatility in chemical reactions and its potential as a pharmacophore in medicinal chemistry.

This compound’s distinct structural features and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

6-chloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIMHYFRCMWCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855635
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353637-44-1
Record name 6-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At r.t. to a suspension of 6-chloro-1H-pyrazolo[4,3-c]pyridine (0.5 g, 3 mmol) (Frontier Cat. No. Z13659) in methylene chloride (3 mL) and THF (1 mL) was added methanesulfonic acid (42 μL, 0.65 mmol), followed by dihydropyran (0.89 mL, 9.8 mmol). The mixture was stirred at r.t. for 2 h., and then at 50° C. overnight. After cooling the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-50%) to afford the desired product (0.8 g). LCMS (M+H)+=238.0; LCMS (M-84+H)+=154.0/156.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
42 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

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